Pharmacokinetic Elimination Half-Life: Flavonoid Glycoside Class vs. Co-Administered Phenolic Acids in a Single In Vivo Study
In a direct head-to-head pharmacokinetic study, luteolin-7-O-gentiobioside—grouped with luteolin-7-O-β-D-glucuronide, luteolin-7-O-β-D-glucoside, and apigenin-7-O-β-D-glucuronide as the flavonoid glycoside fraction—showed a plasma elimination half-life (t1/2) range of 0.07–0.66 hours following a single intravenous administration of Kudiezi injection in rats . By contrast, the co-administered phenolic acids (5-caffeoylquinic acid, caftaric acid, chlorogenic acid, 4-caffeoylquinic acid, and caffeic acid) exhibited a t1/2 range of 2.22–6.09 hours under identical conditions . The flavonoid glycoside class, including luteolin-7-O-gentiobioside, is therefore eliminated approximately 3- to 87-fold more rapidly than the phenolic acid analytes present in the same herbal injection formulation.
| Evidence Dimension | Plasma elimination half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 range: 0.07–0.66 h (flavonoid glycoside group including luteolin-7-O-gentiobioside) |
| Comparator Or Baseline | Phenolic acids (5-caffeoylquinic acid, caftaric acid, chlorogenic acid, 4-caffeoylquinic acid, caffeic acid): t1/2 range 2.22–6.09 h |
| Quantified Difference | Flavonoid glycosides eliminated ~3–87× faster; mean t1/2 of glycoside group ≤0.66 h vs. phenolic acid group ≥2.22 h |
| Conditions | Rat plasma after single IV administration of Kudiezi injection; HPLC-MS/MS; n=6 rats; R² > 0.990 for all calibration curves |
Why This Matters
Rapid elimination dictates more frequent dosing or higher doses in preclinical efficacy models compared to co-formulated phenolic acids, directly impacting experimental design and procurement quantity calculations.
- [1] Shi, P. et al. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. Molecules 2018, 24, 64. View Source
